molecular formula C16H15N3O3 B1404142 4-[3-(4-Methyl-pyridin-3-yl)-2-oxo-imidazolidin-1-yl]-benzoic acid CAS No. 1260008-68-1

4-[3-(4-Methyl-pyridin-3-yl)-2-oxo-imidazolidin-1-yl]-benzoic acid

Cat. No.: B1404142
CAS No.: 1260008-68-1
M. Wt: 297.31 g/mol
InChI Key: KZCHWOLGQSHZIM-UHFFFAOYSA-N
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Description

4-[3-(4-Methyl-pyridin-3-yl)-2-oxo-imidazolidin-1-yl]-benzoic acid is a heterocyclic organic compound featuring a benzoic acid backbone linked to a 2-oxo-imidazolidine ring and a 4-methyl-pyridinyl substituent.

Properties

IUPAC Name

4-[3-(4-methylpyridin-3-yl)-2-oxoimidazolidin-1-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-11-6-7-17-10-14(11)19-9-8-18(16(19)22)13-4-2-12(3-5-13)15(20)21/h2-7,10H,8-9H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCHWOLGQSHZIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)N2CCN(C2=O)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Methyl-pyridin-3-yl)-2-oxo-imidazolidin-1-yl]-benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Methyl-pyridin-3-yl)-2-oxo-imidazolidin-1-yl]-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[3-(4-Methyl-pyridin-3-yl)-2-oxo-imidazolidin-1-yl]-benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[3-(4-Methyl-pyridin-3-yl)-2-oxo-imidazolidin-1-yl]-benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional similarities to other benzoic acid derivatives highlight key distinctions in molecular architecture, reactivity, and applications. Below is a comparative analysis with two closely related compounds from the Kanto Reagents catalog (2022):

Table 1: Comparative Analysis of Benzoic Acid Derivatives

Property 4-[3-(4-Methyl-pyridin-3-yl)-2-oxo-imidazolidin-1-yl]-benzoic Acid 3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid 4-(1-Methyl-1H-pyrazol-3-yl)benzoic acid
Molecular Formula C₁₆H₁₅N₃O₃ C₁₁H₁₀N₂O₂ C₁₁H₁₀N₂O₂
Molecular Weight 297.31 g/mol 202.20 g/mol 202.20 g/mol
CAS RN Not publicly listed 628297-55-2 915707-39-0
Melting Point Not reported 138.5–139.5°C 240–242°C
Key Structural Features - Benzoic acid + imidazolidinone + 4-methyl-pyridine - Benzoic acid + 1-methyl-pyrazole (C3 position) - Benzoic acid + 1-methyl-pyrazole (C4 position)

Key Findings :

Structural Complexity: The target compound exhibits greater complexity due to its imidazolidinone and pyridine moieties, unlike the simpler pyrazole-substituted analogs. This likely enhances its binding affinity in biological systems but may reduce synthetic accessibility.

Thermal Stability: The pyrazole-substituted analogs show significant differences in melting points (138–242°C), suggesting that substituent position (C3 vs. C4) critically impacts crystallinity and stability. The target compound’s imidazolidinone ring may further alter thermal behavior.

Pharmacological Potential: While pyrazole derivatives are often explored as kinase inhibitors or anti-inflammatory agents, the target compound’s pyridine and imidazolidinone groups could target nicotinic acetylcholine receptors or metalloenzymes, though direct evidence is lacking.

Biological Activity

4-[3-(4-Methyl-pyridin-3-yl)-2-oxo-imidazolidin-1-yl]-benzoic acid is a complex organic compound with significant biological activity. Its structure features a pyridine ring and an imidazolidinone moiety, which contribute to its pharmacological properties. This article reviews the compound's biological activities, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C16H15N3O3
  • Molecular Weight : 297.32 g/mol
  • CAS Number : 1260008-68-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Notably, it has been identified as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones. This inhibition can potentially affect pathways involved in cancer progression, making it a candidate for cancer therapy.

Anticancer Activity

Research has demonstrated that derivatives of imidazolidinones exhibit anticancer properties. The compound under investigation may inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. A study highlighted the potential of imidazolidinone derivatives in targeting androgen-dependent cancers, such as prostate cancer, by inhibiting CYP17 enzymes involved in steroidogenesis .

Neuroprotective Effects

The compound has shown promise in neuroprotective applications. In animal models of Parkinson's disease, related compounds have demonstrated the ability to mitigate symptoms associated with l-DOPA-induced dyskinesia, suggesting that this compound might have similar neuroprotective effects .

Table 1: Summary of Biological Activities

Activity Mechanism References
AnticancerInhibition of CYP17 enzymes
NeuroprotectionMitigation of dyskinesia symptoms in Parkinson's models
Enzyme InhibitionInteraction with cytochrome P450 enzymes

Case Study: Anticancer Activity

In a preclinical study, various imidazolidinone derivatives were screened for their ability to inhibit cancer cell proliferation. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against prostate cancer cell lines. The mechanism was linked to the induction of apoptosis via caspase activation pathways .

Case Study: Neuroprotective Effects

In another study involving nonhuman primates treated with MPTP to model Parkinson's disease, related compounds were found to significantly reduce motor symptoms associated with l-DOPA treatment. This suggests that the compound may influence dopaminergic pathways and provide neuroprotective benefits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(4-Methyl-pyridin-3-yl)-2-oxo-imidazolidin-1-yl]-benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[3-(4-Methyl-pyridin-3-yl)-2-oxo-imidazolidin-1-yl]-benzoic acid

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